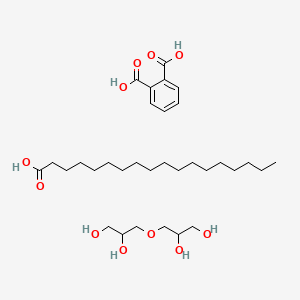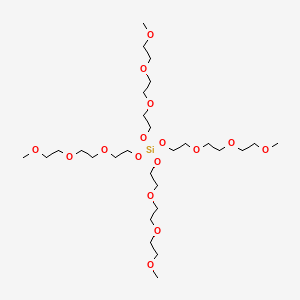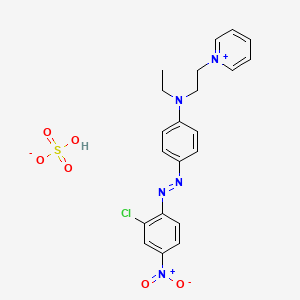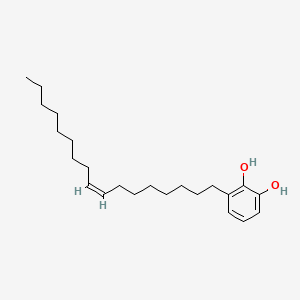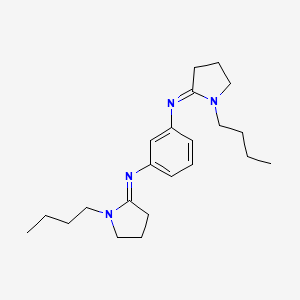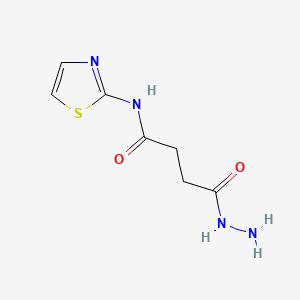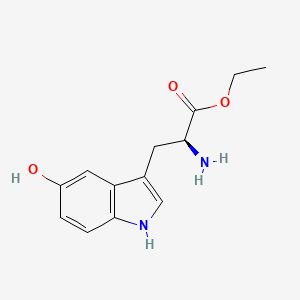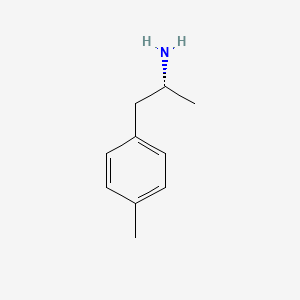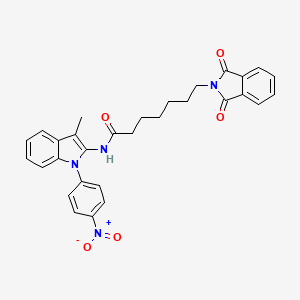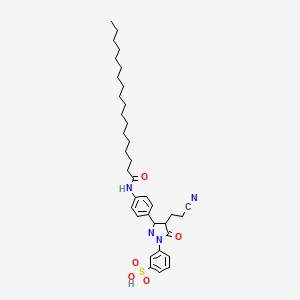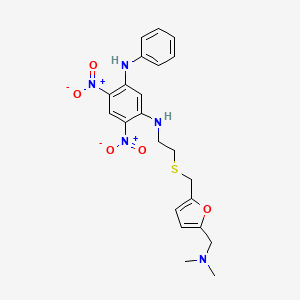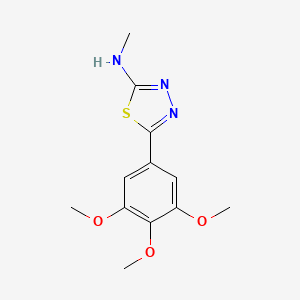
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring substituted with a methyl group and a trimethoxyphenyl group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The resulting intermediate is then treated with hydrazonoyl chloride derivatives to form the desired thiadiazole compound .
Chemical Reactions Analysis
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to disrupt DNA replication processes, which inhibits the growth and proliferation of bacterial and cancer cells . It can also interact with enzymes and proteins involved in various biological processes, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: This compound has similar antimicrobial properties but lacks the trimethoxyphenyl group, which may affect its biological activity.
5-Methyl-1,3,4-thiadiazole-2-amine: This compound has a methyl group at the 5-position, which can influence its chemical reactivity and biological properties.
1,3,4-Thiadiazole-2-thiol: This compound contains a thiol group, which can participate in different chemical reactions compared to the amine group in 1,3,4-thiadiazol-2-amine.
The unique combination of the thiadiazole ring, methyl group, and trimethoxyphenyl group in 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
83796-27-4 |
|---|---|
Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O3S/c1-13-12-15-14-11(19-12)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,13,15) |
InChI Key |
RMDHKNIQLRQSFX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


